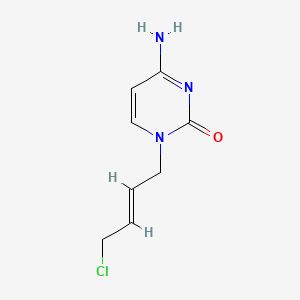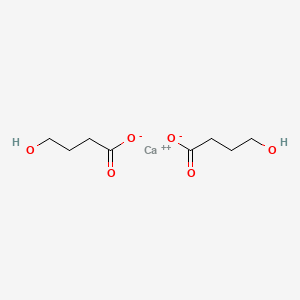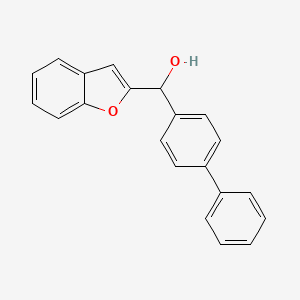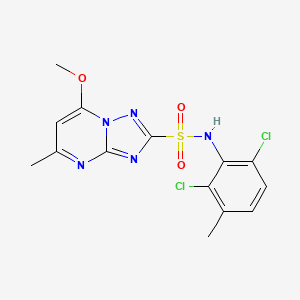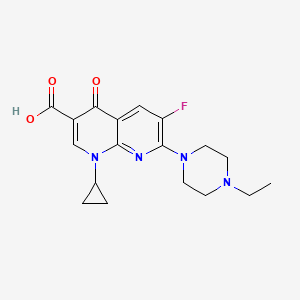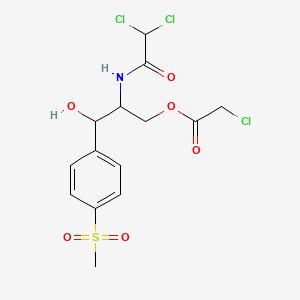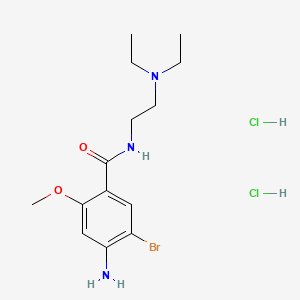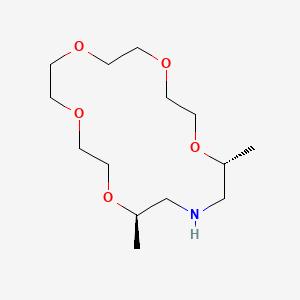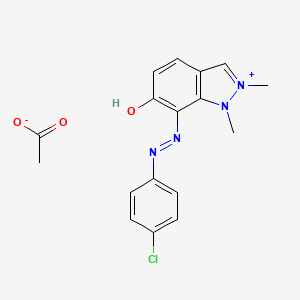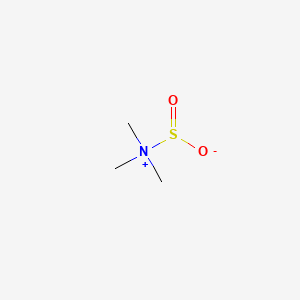
Trimethylsulphinatoammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsulphinatoammonium is a chemical compound with the molecular formula C₃H₉NO₂S. It is a white solid that is highly soluble in water and can decompose into trimethylsulphide and ammonia. This compound is known for its strong anionic properties and is often used as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsulphinatoammonium can be synthesized through the reaction of trimethylamine with sulphur dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Trimethylsulphinatoammonium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trimethylsulphoxide.
Reduction: It can be reduced to form trimethylsulphide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include trimethylsulphoxide, trimethylsulphide, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Trimethylsulphinatoammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of nitroalkanes.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying protein structures.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which trimethylsulphinatoammonium exerts its effects involves its strong anionic properties. It can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to trimethylsulphinatoammonium include:
- Trimethylsulphoxide
- Trimethylsulphide
- Dimethylsulphoxide
- Dimethylsulphide
Uniqueness
What sets this compound apart from these similar compounds is its strong anionic properties and its ability to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific applications .
Properties
CAS No. |
31051-75-9 |
|---|---|
Molecular Formula |
C3H9NO2S |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
[dimethyl(sulfinato)azaniumyl]methane |
InChI |
InChI=1S/C3H9NO2S/c1-4(2,3)7(5)6/h1-3H3 |
InChI Key |
FNUGODQUVBJWTP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


